

physicochemical properties of 6-Chloro-2-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Chloro-2-methoxypyridin-3-amine

Cat. No.: B1452435

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **6-Chloro-2-methoxypyridin-3-amine**

Introduction

6-Chloro-2-methoxypyridin-3-amine is a substituted pyridine derivative that serves as a critical heterocyclic building block in the landscape of modern medicinal chemistry. Its structural arrangement, featuring a reactive chlorine atom, a nucleophilic amine, and a methoxy group on a pyridine core, presents a unique combination of electronic and steric properties. This makes it an invaluable scaffold for the synthesis of complex molecules, particularly in the development of targeted therapeutics.^{[1][2]} Professionals in drug discovery utilize such intermediates to systematically explore structure-activity relationships (SAR), optimizing lead compounds for enhanced potency, selectivity, and pharmacokinetic profiles. This guide offers a comprehensive examination of the core physicochemical properties of **6-Chloro-2-methoxypyridin-3-amine**, providing researchers and drug development scientists with the foundational data and procedural insights necessary for its effective application.

Chemical Identity and Structure

Accurate identification is the cornerstone of all chemical research. The fundamental identifiers and structural representations for **6-Chloro-2-methoxypyridin-3-amine** are consolidated below.

Identifier	Data	Source
CAS Number	914222-86-9	[3] [4] [5]
Molecular Formula	C ₆ H ₇ CIN ₂ O	[3] [5] [6]
Molecular Weight	158.59 g/mol	[3] [7]
IUPAC Name	6-chloro-2-methoxypyridin-3-amine	[6]
Common Synonyms	6-chloro-2-methoxy-3-pyridinamine; 6-Chloro-2-methoxy-pyridin-3-ylamine	[3]
InChI	InChI=1S/C6H7CIN2O/c1-10-6-4(8)2-3-5(7)9-6/h2-3H,8H2,1H3	[6]
SMILES	COC1=C(C=CC(=N1)Cl)N	[6]

The molecule's architecture is defined by three key functional groups on the pyridine ring:

- 3-Amino Group: A primary amine that acts as a key nucleophile and a hydrogen bond donor, crucial for interactions with biological targets.
- 2-Methoxy Group: An electron-donating group that influences the electron density of the pyridine ring and can modulate metabolic stability and solubility.[\[8\]](#)
- 6-Chloro Group: An electron-withdrawing group that provides a reactive handle for synthetic modifications, most notably for transition-metal-catalyzed cross-coupling reactions.[\[1\]](#)[\[8\]](#)

Caption: 2D Structure of **6-Chloro-2-methoxypyridin-3-amine**.

Core Physicochemical Properties

The interplay of the functional groups dictates the compound's physical behavior, which is critical for reaction setup, purification, formulation, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Property	Value / Observation	Comments
Physical Form	Solid	[9]
Predicted XlogP	1.4	Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.[6]
Melting Point	Data not publicly available	Experimental determination via DSC is recommended for purity assessment and process control.
Boiling Point	Data not publicly available	Likely to decompose at high temperatures. Not a primary parameter for a solid intermediate.
pKa	Data not publicly available	The 3-amino group is basic. Its basicity is modulated by the electron-donating methoxy group and the electron-withdrawing chloro and pyridine nitrogen atoms.

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides an unambiguous fingerprint for structural confirmation and purity assessment. While experimental spectra are lot-specific, the expected data provides a reliable reference for verification.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming molecular weight and elemental composition. For this compound, the presence of chlorine is a key diagnostic feature.

Justification: The isotopic pattern of chlorine (^{35}Cl and ^{37}Cl in an approximate 3:1 natural abundance) results in a characteristic $M+2$ peak in the mass spectrum. Observing this pattern

is a crucial step in confirming the presence of a single chlorine atom in the structure.

Adduct	Predicted m/z
Monoisotopic Mass	158.02469 Da
$[M+H]^+$	159.03197
$[M+Na]^+$	181.01391
$[M-H]^-$	157.01741

Data sourced from predicted values.[\[6\]](#)

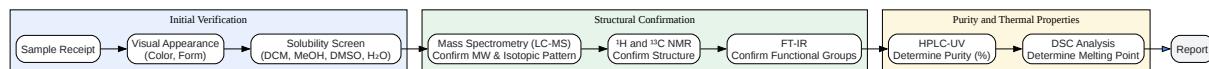
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

Justification: Each functional group absorbs infrared radiation at a characteristic frequency. This allows for rapid confirmation of the compound's core structural motifs. The N-H stretching of the primary amine is particularly diagnostic.[\[10\]](#)

Functional Group	Vibration Mode	Expected Wavenumber (cm ⁻¹)
Primary Amine	N-H Stretch	3400-3250 (two bands)
Primary Amine	N-H Bend	1650-1580
Aromatic Ring	C=C / C=N Stretch	1600-1450
Methoxy Group	C-O Stretch	~1250 (asymmetric) / ~1040 (symmetric)
Aryl-Cl	C-Cl Stretch	1100-1000

Nuclear Magnetic Resonance (NMR) Spectroscopy


NMR provides the most detailed information about the carbon-hydrogen framework.

Justification: ^1H and ^{13}C NMR are definitive methods for structural elucidation. The chemical shift, integration, and multiplicity of each signal correspond directly to the electronic environment and connectivity of the atoms in the molecule.

- ^1H NMR (Predicted):
 - ~7.0-7.5 ppm: A doublet corresponding to the proton at the C5 position.
 - ~6.5-7.0 ppm: A doublet corresponding to the proton at the C4 position.
 - ~3.9 ppm: A singlet with an integration of 3H for the methoxy ($\text{O}-\text{CH}_3$) protons.
 - ~3.5-4.5 ppm: A broad singlet with an integration of 2H for the amine (NH_2) protons. The chemical shift can vary significantly with solvent and concentration.
- ^{13}C NMR (Predicted):
 - Six distinct signals are expected in the aromatic region (~110-160 ppm) for the pyridine ring carbons.
 - A signal around ~53 ppm is expected for the methoxy carbon.

Experimental Protocols for Property Determination

To ensure scientific rigor, all in-house characterization must follow validated protocols. The following workflows represent industry-standard approaches for the comprehensive analysis of a new batch of an intermediate like **6-Chloro-2-methoxypyridin-3-amine**.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the physicochemical characterization.

Protocol 1: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Justification: DSC provides a highly accurate and reproducible melting point, which is a key indicator of purity. A sharp melting peak suggests high purity, while a broad peak or a depressed melting point indicates the presence of impurities.

- Sample Preparation: Accurately weigh 1-3 mg of the compound into a standard aluminum DSC pan.
- Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
- Thermal Program:
 - Equilibrate the cell at 25°C.
 - Ramp the temperature from 25°C to a temperature well above the expected melting point (e.g., 200°C) at a rate of 10°C/min under a nitrogen atmosphere (50 mL/min flow rate).
- Data Analysis: The melting point is determined as the onset temperature of the melting endotherm. The peak temperature should also be reported.

Protocol 2: Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Justification: HPLC is the gold standard for determining the purity of organic compounds. It separates the main component from any impurities, and the relative peak area provides a quantitative measure of purity.

- Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of ~1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with the mobile phase.
- Chromatographic Conditions:
 - Column: C18, 4.6 x 150 mm, 5 µm particle size.

- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection: UV at 254 nm.
- Injection Volume: 10 µL.

- Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage.

Reactivity, Stability, and Handling

Understanding the compound's stability and reactivity is paramount for safe handling, storage, and successful synthetic application.

- Chemical Reactivity: The primary amine at the C3 position is nucleophilic and will readily react with electrophiles such as acyl chlorides, anhydrides, and aldehydes. The chlorine atom at the C6 position is a key site for synthetic elaboration via nucleophilic aromatic substitution or, more commonly, transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), which are foundational methods in modern drug synthesis.^[1]
- Storage and Stability: Commercial suppliers recommend storing the compound at 2-8°C in a dark place under an inert atmosphere.^{[9][11]} This suggests potential sensitivity to heat, light, and oxidative degradation. Proper storage is crucial to maintain its purity and integrity over time.
- Safety and Handling: The compound is associated with several hazard classifications.
 - Signal Word: Warning.^{[11][12]}

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[11][12]
- Precautionary Measures: Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. All handling should be performed in a well-ventilated fume hood.[13]

Relevance in Drug Discovery and Medicinal Chemistry

6-Chloro-2-methoxypyridin-3-amine is more than a simple chemical; it is a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple biological targets. The 2-aminopyridine core is a well-established motif in the design of kinase inhibitors, where it often forms critical hydrogen bonds with the hinge region of the enzyme's ATP-binding pocket.[2]

The specific substitution pattern of this compound offers a three-pronged approach for molecular optimization:

- Amine (C3): Can be acylated or alkylated to extend into different pockets of a target protein or to modulate physicochemical properties.
- Chloro (C6): Acts as a versatile synthetic handle for introducing a wide variety of aryl, heteroaryl, or alkyl groups via cross-coupling, profoundly impacting target affinity and selectivity.[1]
- Methoxy (C2): The methoxy group can influence the conformation of adjacent groups, block metabolic attack, and improve solubility, serving as a subtle but powerful tool for fine-tuning the ADME profile of a drug candidate.[8]

Conclusion

6-Chloro-2-methoxypyridin-3-amine is a high-value intermediate characterized by its distinct physicochemical properties and synthetic versatility. Its moderate lipophilicity, defined spectroscopic signature, and multiple reactive sites make it an ideal starting point for the

development of novel small-molecule therapeutics. A thorough understanding of its properties, from molecular weight and structure to reactivity and handling requirements, empowers researchers to leverage this scaffold effectively, accelerating the journey from chemical synthesis to innovative drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemwhat.com [chemwhat.com]
- 4. 6-CHLORO-2-METHOXYPYRIDIN-3-AMINE | 914222-86-9 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. PubChemLite - 6-chloro-2-methoxypyridin-3-amine (C₆H₇CIN₂O) [pubchemlite.lcsb.uni.lu]
- 7. 6-Chloro-2-methoxypyridin-3-amine - CAS:914222-86-9 - Sunway Pharm Ltd [3wpharm.com]
- 8. drughunter.com [drughunter.com]
- 9. 6-Chloro-4-methoxypyridin-3-amine | 1256805-54-5 [sigmaaldrich.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. achmem.com [achmem.com]
- 12. 6-Chloro-2-methylpyridin-3-amine | 164666-68-6 [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [physicochemical properties of 6-Chloro-2-methoxypyridin-3-amine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1452435#physicochemical-properties-of-6-chloro-2-methoxypyridin-3-amine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com